molecular formula C18H28N4O B6705292 N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide

N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B6705292
M. Wt: 316.4 g/mol
InChI Key: AAPSWUCVMIVDJW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups, a piperidine ring, and a pyrrolidine carboxamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-14-6-7-17(15(2)19-14)20-18(23)22-11-8-16(13-22)12-21-9-4-3-5-10-21/h6-7,16H,3-5,8-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPSWUCVMIVDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)N2CCC(C2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of dimethyl groups at the 2 and 6 positions. The next step involves the formation of the piperidine ring, which is then linked to the pyridine ring through a methyl bridge. Finally, the pyrrolidine carboxamide moiety is introduced to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in compounds with different functional groups.

Scientific Research Applications

N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylpyridin-3-yl)-3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxamide
  • N-(2,6-dimethylpyridin-3-yl)-3-(morpholin-1-ylmethyl)pyrrolidine-1-carboxamide
  • N-(2,6-dimethylpyridin-3-yl)-3-(azepan-1-ylmethyl)pyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

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